molecular formula C18H37N5 B6150189 N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine CAS No. 2561478-10-0

N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine

Cat. No. B6150189
CAS RN: 2561478-10-0
M. Wt: 323.5
InChI Key:
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Description

N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine, also known as N-methyl-N-(4-aminocyclohexyl)-1-piperazine ethylcyclohexane-1,4-diamine (MEPAC), is an aminocyclohexylpiperazine derivative that is primarily used in scientific research. MEPAC is an important chemical compound in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

MEPAC binds to the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, appetite, and sleep. By binding to this receptor, MEPAC is able to modulate its activity and alter its downstream signaling pathways. MEPAC also binds to MAO-A, which is an enzyme that is involved in the breakdown of monoamine neurotransmitters. By binding to this enzyme, MEPAC is able to inhibit its activity and reduce the breakdown of monoamine neurotransmitters. In addition, MEPAC binds to glycogen phosphorylase and acetylcholinesterase, which are enzymes involved in glucose metabolism and the breakdown of acetylcholine, respectively. By binding to these enzymes, MEPAC is able to inhibit their activity and reduce the breakdown of glucose and acetylcholine.
Biochemical and Physiological Effects
MEPAC has been studied for its potential therapeutic effects. It has been shown to have antidepressant-like effects in animal models, and has been found to reduce anxiety-like behavior. In addition, MEPAC has been found to reduce inflammation, and has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

MEPAC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a water-soluble compound, which makes it easy to use in aqueous solutions. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and is prone to hydrolysis and oxidation. In addition, it is a relatively weak agonist at the 5-HT2A receptor, which limits its efficacy in some experiments.

Future Directions

There are several potential future directions for the study of MEPAC. One potential direction is to further investigate its potential therapeutic applications. This could include studying its effects on other receptors, such as the 5-HT1A receptor, or its effects on other enzymes, such as MAO-B. Another potential direction is to further investigate its effects on inflammation and neuroprotection. This could include studying its effects on other inflammatory mediators, such as cytokines and chemokines. Finally, further research could be conducted to investigate the potential for MEPAC to be used as a drug delivery system. This could include studying its ability to cross the blood-brain barrier, or its ability to target specific tissues or organs.

Synthesis Methods

MEPAC can be synthesized through a two-step process. The first step involves the reaction of 4-aminocyclohexanol with 1-ethylpiperazine in the presence of a base, such as sodium ethoxide. The second step involves the reaction of the resulting N-ethyl-4-aminocyclohexylpiperazine with 1,4-diamino-1-cyclohexane in the presence of a base, such as sodium ethoxide. The final product is a white powder that is soluble in water and organic solvents.

Scientific Research Applications

MEPAC has a wide range of potential applications in scientific research. It has been studied as an agonist at the 5-HT2A receptor, and as an inhibitor of monoamine oxidase-A (MAO-A). It has also been studied as an inhibitor of the enzyme glycogen phosphorylase, which is involved in glucose metabolism. In addition, MEPAC has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine involves the reaction of 4-aminocyclohexylpiperazine with 2-bromoethylcyclohexane-1,4-diamine in the presence of a palladium catalyst to form the desired compound.", "Starting Materials": [ "4-aminocyclohexylpiperazine", "2-bromoethylcyclohexane-1,4-diamine", "Palladium catalyst" ], "Reaction": [ "4-aminocyclohexylpiperazine is reacted with 2-bromoethylcyclohexane-1,4-diamine in the presence of a palladium catalyst", "The reaction mixture is heated under reflux for several hours", "The resulting mixture is cooled and filtered to obtain the desired product" ] }

CAS RN

2561478-10-0

Product Name

N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine

Molecular Formula

C18H37N5

Molecular Weight

323.5

Purity

95

Origin of Product

United States

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